molecular formula C5H5N5OS B13285478 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B13285478
M. Wt: 183.19 g/mol
InChI Key: BRZWVAYKFPHXFQ-UHFFFAOYSA-N
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Description

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazolo-pyrimidine family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors through a series of reactions such as cycloaddition, reduction, and deamination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophiles involved.

Scientific Research Applications

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is unique due to its specific amino groups at positions 2 and 7, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

2,7-diamino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(11)10-5(8-2)12-4(7)9-10/h1H,6H2,(H2,7,9)

InChI Key

BRZWVAYKFPHXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N(C1=O)N=C(S2)N)N

Origin of Product

United States

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